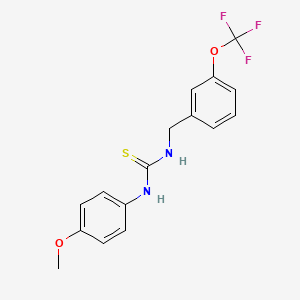

((4-Methoxyphenyl)amino)(((3-(trifluoromethoxy)phenyl)methyl)amino)methane-1-thione

Descripción

This compound is a thiourea derivative featuring two distinct aromatic substituents: a 4-methoxyphenyl group and a 3-(trifluoromethoxy)benzyl group. The central methane-1-thione core (C=S) enables hydrogen bonding and metal coordination, which are critical for interactions in biological or material systems.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3-[[3-(trifluoromethoxy)phenyl]methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2S/c1-22-13-7-5-12(6-8-13)21-15(24)20-10-11-3-2-4-14(9-11)23-16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRSZJXJJKMRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

((4-Methoxyphenyl)amino)(((3-(trifluoromethoxy)phenyl)methyl)amino)methane-1-thione, also known as CB9180677, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 356.36 g/mol

- CAS Number : 1022590-75-5

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the methoxy and trifluoromethoxy groups enhances its lipophilicity and potential to penetrate biological membranes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the 4-methoxyphenyl group have shown higher antioxidant activity compared to ascorbic acid in DPPH radical scavenging assays . This suggests that this compound may possess similar capabilities.

Anticancer Activity

Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds featuring the 4-methoxyphenyl moiety have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, revealing more pronounced cytotoxicity against U-87 cells . The mechanism likely involves apoptosis induction and disruption of cell cycle progression.

Case Studies and Research Findings

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiourea derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights the importance of further investigating its efficacy as a therapeutic agent in treating infections.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing thiourea and related structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiourea derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi .

- Anti-inflammatory Effects : The presence of methoxy and trifluoromethoxy groups in the structure may contribute to anti-inflammatory activities. Compounds with similar substitutions have demonstrated efficacy in reducing inflammation in animal models .

- Antioxidant Properties : The antioxidant potential of thiourea derivatives has been explored, indicating that they may help mitigate oxidative stress by scavenging free radicals .

Drug Design

The unique structure of ((4-Methoxyphenyl)amino)(((3-(trifluoromethoxy)phenyl)methyl)amino)methane-1-thione makes it a candidate for further investigation in drug design. Molecular docking studies suggest that this compound can fit well into the active sites of certain enzymes, such as cyclooxygenase (COX-II), which is involved in inflammatory processes . This property positions it as a potential lead compound for developing anti-inflammatory drugs.

Case Studies

- COX-II Inhibitors : A study explored the design and development of COX-II inhibitors, where similar compounds were synthesized and evaluated for their inhibitory activity against COX-II. The findings indicated that modifications to the phenyl rings significantly influenced potency .

- Antimicrobial Screening : In another research effort, derivatives of thiourea were screened for antimicrobial activity against various pathogens. Results showed promising activity against resistant strains, highlighting the potential of such compounds in addressing antibiotic resistance .

Análisis De Reacciones Químicas

Cyclization Reactions

Thiourea derivatives readily undergo cyclization to form nitrogen-sulfur heterocycles. Key pathways include:

Example: Cyclization with hydrazonoyl halides (e.g., hydrazonoyl bromide) in ethanol yields 1,3,4-thiadiazoles via intramolecular C–S bond formation . The trifluoromethoxy group enhances electrophilicity at the thiocarbonyl sulfur, facilitating nucleophilic attack.

Alkylation and Acylation

The NH groups in the thiourea moiety are susceptible to alkylation and acylation:

Alkylation with bromoacetophenone introduces aromatic ketone side chains, while acylation enhances solubility and modifies biological activity .

Oxidation and Thione Reactivity

The thione group (C=S) participates in oxidation and nucleophilic substitution:

The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the thiocarbonyl sulfur, enhancing reactivity toward nucleophiles like amines .

Condensation Reactions

Condensation with aldehydes or ketones forms Schiff bases or thiazolidinones:

For example, condensation with maleic anhydride in 1,4-dioxane yields thiazole derivatives via [4+2] cycloaddition .

Biological Activity Correlations

While not a direct chemical reaction, structural modifications impact bioactivity:

Electron-withdrawing groups (e.g., trifluoromethoxy) enhance cytotoxicity by improving membrane permeability .

Key Structural Insights from Spectroscopy

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

The compound is compared to three classes of analogues based on substituents and core functionality:

2.1 Thioamide Derivatives (e.g., 4-(Trifluoromethyl)nicotinthioamide)

- Structure : Pyridine ring with a trifluoromethyl group and thioamide (-C(=S)-NH2) .

- Comparison :

- The target compound’s benzene rings may confer greater hydrophobicity than the pyridine core of 4-(trifluoromethyl)nicotinthioamide.

- The trifluoromethoxy group (in the target) versus trifluoromethyl (in the analogue) alters steric and electronic profiles: trifluoromethoxy has higher lipophilicity (logP ≈ 2.8 vs. 2.3) .

- Biological Relevance : Thioamides often inhibit metalloenzymes (e.g., urease), whereas the target’s thiourea moiety may target cysteine proteases .

2.2 Pesticidal Triazine Derivatives (e.g., Metsulfuron Methyl Ester)

- Structure : Triazine core with methoxy and sulfonylurea groups .

- Comparison :

- The target lacks a triazine ring but shares methoxy and electron-withdrawing substituents (trifluoromethoxy), which are critical in herbicides for stability and target binding.

- Solubility : Sulfonylureas (e.g., metsulfuron) are water-soluble (>500 mg/L), whereas the target’s hydrophobic groups may limit solubility (<50 mg/L) .

2.3 4-Methoxyphenyl-Substituted Amines (e.g., Formoterol Intermediates)

- Structure: Ethanolamine derivatives with 4-methoxyphenyl groups .

- Bioactivity: Formoterol analogues target β2-adrenergic receptors, while the target’s thiourea may favor kinase or protease inhibition .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : The trifluoromethoxy group in the target compound enhances resistance to metabolic oxidation compared to methoxy analogues, as seen in pesticidal triazines .

- Binding Interactions : Docking studies (using tools like AutoDock4) suggest the thiourea core may form stable interactions with cysteine residues in proteases, similar to thioamide-metal coordination observed in nicotinthioamides .

- Synthetic Challenges : The steric bulk of the 3-(trifluoromethoxy)benzyl group may complicate synthesis, requiring optimized coupling conditions (e.g., HATU/DIPEA) compared to simpler amines .

Q & A

Q. What synthetic strategies are recommended for introducing the trifluoromethoxy group into aromatic systems during the synthesis of this compound?

The trifluoromethoxy group can be introduced via nucleophilic substitution or cross-coupling reactions. For example, using 3-(trifluoromethoxy)benzylamine as a precursor, as seen in similar triazine-based syntheses . Protecting group strategies may be required to prevent side reactions, particularly when coupling with the methoxyphenylamino moiety. Optimization of reaction conditions (e.g., temperature, catalysts like Pd for coupling) is critical to avoid decomposition of the electron-deficient trifluoromethoxy substituent .

Q. How can the molecular structure of this compound be confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the positions of the methoxyphenyl and trifluoromethoxy groups. - and -NMR can identify aromatic proton environments and thiocarbonyl connectivity. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) offers definitive structural proof, as demonstrated for fluorophenyl analogs in crystallography studies .

Q. What analytical techniques are suitable for quantifying this compound in complex biological mixtures?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is recommended. Reverse-phase columns (C18) with gradients of acetonitrile/water are effective for separation. Calibration against reference standards, such as structurally related methoxyphenyl compounds, ensures accuracy .

Advanced Research Questions

Q. How can computational docking studies be optimized to predict the binding affinity of this compound with flexible biological targets?

AutoDock4 with receptor flexibility settings is ideal for simulating interactions with dynamic binding sites. For example, flexible side-chain docking (as validated in HIV protease studies) can model conformational changes in enzymes or receptors. Grid parameter files should prioritize the thiocarbonyl and trifluoromethoxy groups as key interaction sites. Molecular dynamics simulations post-docking can refine binding mode predictions .

Q. What are the challenges in analyzing the stability of the thiocarbonyl group under varying experimental conditions?

The thiocarbonyl group is prone to oxidation and hydrolysis. Stability studies should monitor degradation via LC-MS under acidic, basic, and oxidative conditions (e.g., HO). Protective atmospheres (N) during synthesis and storage in anhydrous solvents (e.g., DMF) can mitigate decomposition. Comparative studies with oxygenated analogs (e.g., carbonyl derivatives) may clarify degradation pathways .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Contradictions often arise from differences in bioavailability or metabolic stability. Pharmacokinetic profiling (e.g., plasma stability assays) can identify rapid clearance or metabolite formation. Structural modifications, such as replacing the methoxy group with bulkier substituents, may enhance metabolic resistance. Cross-referencing in vitro IC values with in vivo efficacy metrics (e.g., ED) is critical for validating target engagement .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the trifluoromethoxy and methoxyphenyl substituents?

Systematic substitution of the trifluoromethoxy group with other electron-withdrawing groups (e.g., nitro, cyano) can reveal its role in binding affinity. Similarly, varying the methoxyphenyl position (para vs. meta) and comparing thiocarbonyl-to-carbonyl analogs can isolate electronic vs. steric effects. Data from competitive binding assays and thermodynamic profiling (ITC) provide mechanistic insights .

Q. How can researchers optimize synthetic routes to improve yield and purity for large-scale studies?

Multi-step routes should prioritize high-yield intermediates, such as triazine cores, as seen in related compounds . Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) enhances purity. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression and minimizes byproducts. Scalability testing under continuous-flow conditions may further improve efficiency .

Data Contradiction and Validation

Q. How to resolve conflicting computational vs. experimental binding data for this compound?

Reconcile discrepancies by validating docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can experimentally measure binding constants. Adjust computational parameters (e.g., solvation models, protonation states) to better reflect experimental conditions .

Q. What methodologies confirm the absence of tautomeric forms in the thiocarbonyl group?

Variable-temperature NMR and IR spectroscopy can detect tautomerization (e.g., thione-thiol equilibrium). X-ray crystallography provides unambiguous evidence, as seen in structurally resolved thione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.